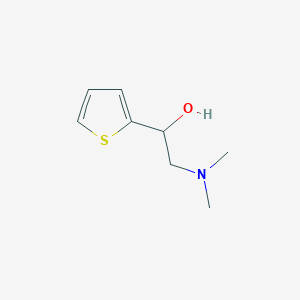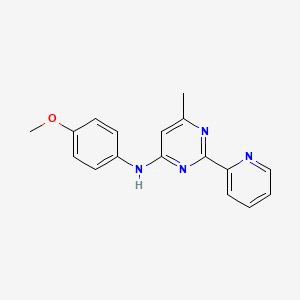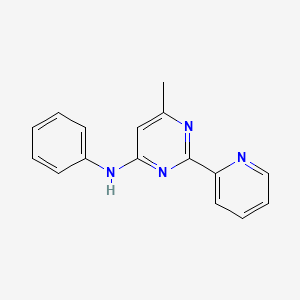
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DESB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESB belongs to the class of sulfonamide compounds, which are known to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of DESB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, DESB can help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DESB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DESB has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
DESB has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. DESB is also relatively inexpensive compared to other sulfonamide compounds. However, DESB has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. DESB also has low oral bioavailability, which can limit its effectiveness as an oral medication.
Zukünftige Richtungen
There are several future directions for research on DESB. One area of interest is its potential use in treating cancer. DESB has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine its effectiveness in treating different types of cancer.
Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. DESB has been found to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to determine its effectiveness in humans.
Conclusion
DESB is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in treating different diseases.
Synthesemethoden
The synthesis of DESB involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DESB.
Wissenschaftliche Forschungsanwendungen
DESB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-5-13-8-7-9-14(6-2)18(13)19-24(20,21)17-12-15(22-3)10-11-16(17)23-4/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFADUZUQWYFFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
